

N-Allylisatoic Anhydride: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: *N-Allylisatoic anhydride*

CAS No.: 50784-07-1

Cat. No.: B1595394

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Foreword

In the landscape of modern synthetic chemistry and drug discovery, certain reagents emerge as pivotal building blocks, enabling the construction of complex molecular architectures with efficiency and precision. **N-Allylisatoic anhydride** is one such molecule, a versatile intermediate whose inherent reactivity has positioned it as a valuable tool in the synthesis of a diverse array of nitrogen-containing heterocycles. This guide, prepared for the discerning scientific professional, aims to provide an in-depth exploration of **N-Allylisatoic anhydride**, from its fundamental properties to its sophisticated applications. By elucidating the causality behind experimental choices and grounding our discussion in established scientific principles, we endeavor to equip researchers with the knowledge necessary to harness the full potential of this remarkable compound.

Core Compound Identification and Properties

N-Allylisatoic anhydride, systematically named 1-allyl-1H-benzo[d][1,2]oxazine-2,4-dione, is a derivative of isatoic anhydride featuring an allyl group attached to the nitrogen atom. This

substitution significantly influences the molecule's reactivity and solubility, making it a distinct entity from its parent compound.

Table 1: Physicochemical Properties of **N-Allylisatoic Anhydride**

Property	Value	Source
CAS Number	50784-07-1	[3][4]
Molecular Formula	C11H9NO3	Inferred from structure
Molecular Weight	203.19 g/mol	Calculated
Synonyms	1-allyl-1,4-dihydro-2H-3,1-benzoxazine-2,4-dione	[4]

Note: The molecular formula C19H28N2O2 provided by one source appears to be an error when compared to the structure of **N-Allylisatoic anhydride**.^[1] The formula C11H9NO3 is consistent with the known structure of an allyl group attached to the isatoic anhydride core.

Synthesis of **N-Allylisatoic Anhydride**: A Mechanistic Perspective

The primary route to **N-Allylisatoic anhydride** involves the direct N-alkylation of isatoic anhydride.^[5] This process, while conceptually straightforward, requires careful selection of reagents and reaction conditions to achieve high yields and minimize the formation of byproducts.

N-Alkylation of Isatoic Anhydride

The most common and practical approach for synthesizing **N-Allylisatoic anhydride** is the direct alkylation of isatoic anhydride with an allyl halide (e.g., allyl bromide) in the presence of a suitable base.

Protocol: Synthesis of **N-Allylisatoic Anhydride** via N-Alkylation

- **Dissolution:** Dissolve isatoic anhydride in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile. The choice of solvent is critical to ensure the

solubility of both the starting material and the intermediate anionic species.

- **Deprotonation:** Add a base to the solution at a controlled temperature (often 0 °C to room temperature) to deprotonate the nitrogen atom of the isatoic anhydride. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃).^[6] The use of a strong, non-nucleophilic base like NaH is often preferred to ensure complete deprotonation without competing side reactions.
- **Allylation:** Introduce allyl bromide dropwise to the reaction mixture. The resulting anion of isatoic anhydride acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide in an S_N2 reaction to form the N-C bond.
- **Work-up and Purification:** After the reaction is complete (monitored by thin-layer chromatography), the reaction is quenched, typically with water. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is often purified by recrystallization or column chromatography to yield pure **N-Allylisatoic anhydride**.

Causality in Protocol Design:

- **Aprotic Polar Solvent:** DMF and acetonitrile are chosen for their ability to solvate the ionic intermediates formed during the reaction, thereby facilitating the nucleophilic attack.
- **Controlled Temperature:** The initial deprotonation and subsequent alkylation are often carried out at reduced temperatures to control the reaction rate and prevent potential side reactions, such as the base-catalyzed decomposition of the starting material or product.
- **Choice of Base:** The pK_a of the N-H bond in isatoic anhydride dictates the required base strength. A base strong enough to effect complete deprotonation is necessary to drive the reaction to completion.

Caption: Workflow for the synthesis of **N-Allylisatoic anhydride**.

Reactivity and Synthetic Applications

The chemical utility of **N-Allylisatoic anhydride** stems from the reactivity of the anhydride moiety.^[2] The presence of the N-allyl group can also be exploited in subsequent

transformations. The core reactivity involves nucleophilic acyl substitution at the carbonyl carbons.

Ring-Opening Reactions with Nucleophiles

N-Allylisatoic anhydride readily undergoes ring-opening reactions when treated with a variety of nucleophiles. This reactivity is the cornerstone of its application in constructing more complex heterocyclic systems.

- **Reaction with Amines:** Primary and secondary amines react with **N-Allylisatoic anhydride** to form N-allyl-2-aminobenzamides.[7][8] This reaction is a facile method for introducing the N-allyl-2-aminobenzoyl moiety into a molecule. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups, followed by the opening of the heterocyclic ring. [2]
- **Reaction with Alcohols:** In the presence of a suitable catalyst, alcohols can react with **N-Allylisatoic anhydride** to yield the corresponding esters.[9] This provides a route to N-allyl-2-aminobenzoates.

Precursor to Quinazolinones and Other Heterocycles

A significant application of **N-Allylisatoic anhydride** is its use as a precursor for the synthesis of quinazolinones and related heterocyclic structures.[6][10] For instance, a one-pot, three-component reaction involving **N-Allylisatoic anhydride**, a primary amine, and an aldehyde can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones.[11][12]

Caption: Key reaction pathways of **N-Allylisatoic anhydride**.

Spectroscopic Characterization

The structural elucidation of **N-Allylisatoic anhydride** and its reaction products relies on standard spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum will show characteristic signals for the allyl group (typically in the 4.0-6.0 ppm region) and the aromatic protons of the benzene ring (in the 7.0-8.0 ppm region).

- ^{13}C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons (typically >160 ppm), the aromatic carbons, and the carbons of the allyl group.[13]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the two carbonyl groups of the anhydride functionality, typically found in the region of $1700\text{-}1800\text{ cm}^{-1}$. [13]
- Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. [14]

Applications in Drug Development and Medicinal Chemistry

The isatoic anhydride scaffold and its derivatives are important building blocks in medicinal chemistry.[8][10] N-substituted isatoic anhydrides, such as **N-Allylisatoic anhydride**, are valuable intermediates in the synthesis of biologically active compounds.[6] The N-allyl group can be retained in the final product or can serve as a handle for further functionalization.

The ability of **N-Allylisatoic anhydride** to participate in multi-component reactions makes it an attractive starting material for the construction of compound libraries for high-throughput screening.[11] The resulting quinazolinone and benzodiazepine cores are prevalent in a wide range of pharmaceuticals.[8] Furthermore, the anhydride functionality itself has been explored in prodrug strategies to temporarily mask carboxylic acid groups in nonsteroidal anti-inflammatory drugs (NSAIDs), potentially extending their duration of action.[15]

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling **N-Allylisatoic anhydride**. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-Allylisatoic anhydride is a versatile and valuable reagent for organic synthesis, particularly in the construction of nitrogen-containing heterocycles relevant to the pharmaceutical industry. Its well-defined reactivity, coupled with the potential for diverse functionalization, ensures its continued importance in both academic research and industrial drug development. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is paramount for its effective utilization in the laboratory.

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